

Spectroscopic Profile of 4-Methylcatechol: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-methylcatechol** (IUPAC name: 4-methylbenzene-1,2-diol), a compound of interest in various research fields, including as a potential therapeutic agent and an antioxidant. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols and visual representations of analytical workflows and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. Below are the ¹H and ¹³C NMR data for **4-methylcatechol**.

¹H NMR Data

The ¹H NMR spectrum of **4-methylcatechol** provides information about the chemical environment of the hydrogen atoms in the molecule.



Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment	Solvent	Spectromet er Frequency (MHz)
8.556	br s	-	2 x Ar-OH	DMSO-d ₆	399.87
6.598	d	7.9	H-5	DMSO-d ₆	399.87
6.547	dq	2.1, 0.5	H-2	DMSO-d ₆	399.87
6.388	ddq	7.9, 2.1, 0.7	H-6	DMSO-d ₆	399.87
2.108	dd	0.7, 0.5	-СНз	DMSO-d ₆	399.87
6.83, 6.78, 6.67	-	-	Ar-H	H₂O	600
2.21	-	-	-СН₃	H₂O	600

Data sourced from multiple databases and publications. Variations in chemical shifts can occur due to differences in solvent and instrument calibration.

¹³C NMR Data

The ¹³C NMR spectrum reveals the different carbon environments within the **4-methylcatechol** molecule.[1]



Chemical Shift (δ)	Assignment	Solvent	Spectrometer Frequency (MHz)
144.96	C-3	DMSO-d ₆	100.55
142.83	C-4	DMSO-d₅	100.55
127.92	C-1	DMSO-d₅	100.55
119.49	C-6	DMSO-d₅	100.55
116.40	C-2	DMSO-d₅	100.55
115.45	C-5	DMSO-d₅	100.55
20.31	-CH₃	DMSO-d₅	100.55

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **4-methylcatechol** is characterized by the following absorption bands.

Wavenumber (cm ⁻¹)	Description of Vibration	Functional Group
3500-3200 (broad)	O-H stretching	Phenolic -OH
3100-3000	C-H stretching (aromatic)	Aromatic C-H
2950-2850	C-H stretching (aliphatic)	Methyl -CH₃
1600-1450	C=C stretching (aromatic ring)	Aromatic Ring
1260-1000	C-O stretching	Phenolic C-O

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, which helps in determining the molecular weight and elemental composition.

Electron Ionization (EI-MS) Data



The EI-MS of **4-methylcatechol** shows a molecular ion peak and several characteristic fragment ions.

m/z	Relative Intensity (%)	Proposed Fragment
124	100	[M] ⁺ (Molecular Ion)
109	~50	[M - CH ₃] ⁺
108	~40	[M - O] ⁺ or [M - H ₂ O] ⁺
91	~30	[C ₇ H ₇]+ (Tropylium ion)
77	~25	[C ₆ H ₅] ⁺ (Phenyl ion)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve 5-10 mg of **4-methylcatechol** in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry NMR tube.
- Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- 1H NMR Acquisition:
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
 - Acquire the spectrum using a standard pulse sequence.
 - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
 - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- ¹³C NMR Acquisition:



- Acquire the spectrum using a proton-decoupled pulse sequence.
- Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
- Use a sufficient number of scans for good signal-to-noise, which is typically much higher than for ¹H NMR.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol (KBr Pellet Method)

- Sample Preparation: Grind 1-2 mg of **4-methylcatechol** with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.[1][2]
- Pellet Formation: Place the powder mixture into a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[3]
- Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.
- Spectrum Recording: Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
- Background Correction: A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry Protocol (EI-MS)

- Sample Introduction: Introduce a small amount of solid **4-methylcatechol** into the mass spectrometer via a direct insertion probe or by using a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.[4]
- Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) in the ion source to induce ionization and fragmentation.

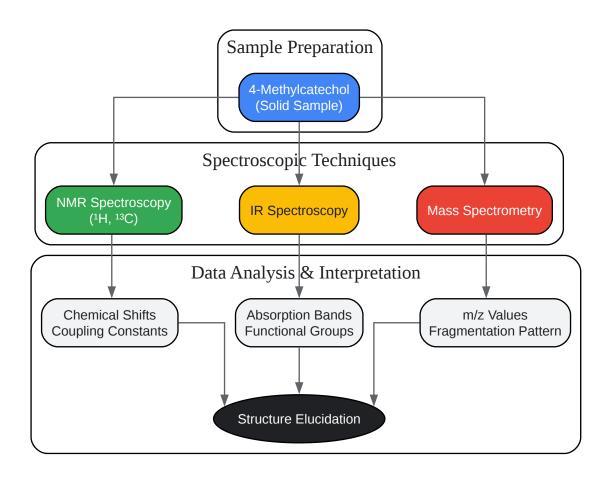


- Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their mass-to-charge ratio (m/z).
- Detection: Detect the separated ions to generate a mass spectrum, which is a plot of ion intensity versus m/z.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound like **4-methylcatechol**.



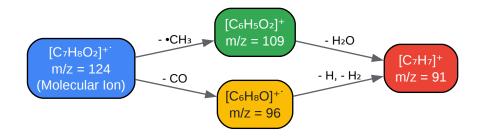
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Caption: General workflow for the spectroscopic analysis of **4-Methylcatechol**.

Mass Spectrometry Fragmentation of 4-Methylcatechol



This diagram illustrates the proposed electron ionization fragmentation pathway for **4-methylcatechol**.



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Caption: Proposed EI-MS fragmentation pathway for 4-Methylcatechol.

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